REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([C:8]([O:10][CH3:11])=[O:9])[CH:5]=[N:6][CH:7]=1>[Rh].C(O)(=O)C>[CH3:11][O:10][C:8]([CH:4]1[CH2:3][CH:2]([OH:1])[CH2:7][NH:6][CH2:5]1)=[O:9]
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=NC1)C(=O)OC
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
catalyst
|
Smiles
|
[Rh]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
filtered through a microfiber
|
Type
|
FILTRATION
|
Details
|
filter paper
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo which
|
Type
|
CUSTOM
|
Details
|
afforded a viscous colorless residue
|
Type
|
CUSTOM
|
Details
|
The residue was azeotroped with toluene
|
Type
|
CUSTOM
|
Details
|
dried which
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |